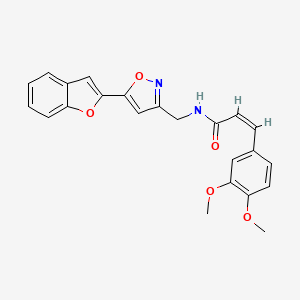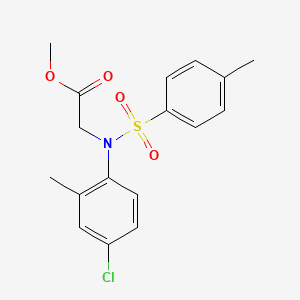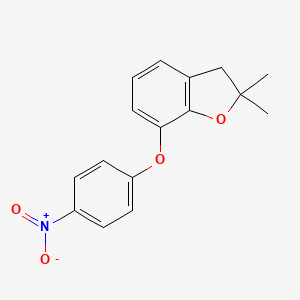![molecular formula C19H32N4O3 B2850379 N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361683-03-4](/img/structure/B2850379.png)
N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that is commonly used in scientific research applications. It is also referred to as Boc-4-piperidone and is known for its ability to inhibit the activity of certain enzymes in the body.
作用機序
Boc-4-piperidone works by binding to the active site of the target enzyme and inhibiting its activity. In the case of FAAH, Boc-4-piperidone binds to the enzyme's catalytic site and prevents it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
Boc-4-piperidone has been shown to have various biochemical and physiological effects. It has been found to increase endocannabinoid levels in the body, which can have analgesic, anti-inflammatory, and anxiolytic effects. Boc-4-piperidone has also been shown to reduce the levels of certain neurotransmitters such as dopamine and serotonin, which can have implications for the treatment of addiction and depression.
実験室実験の利点と制限
One advantage of using Boc-4-piperidone in lab experiments is its specificity for certain enzymes. It is particularly effective in inhibiting the activity of FAAH, MAGL, and CES1, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using Boc-4-piperidone is that it can have off-target effects on other enzymes and proteins in the body, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of Boc-4-piperidone in scientific research. One area of interest is its potential as a therapeutic agent for various conditions such as pain, inflammation, and anxiety. Another area of interest is its role in the endocannabinoid system and how it can be used to better understand the physiological effects of endocannabinoids. Additionally, there is potential for the development of more specific and potent inhibitors of FAAH and other enzymes using Boc-4-piperidone as a starting point.
Conclusion:
In conclusion, Boc-4-piperidone is a valuable tool for scientific research due to its ability to inhibit the activity of certain enzymes in the body. It has various biochemical and physiological effects and can be used to study the role of these enzymes in various physiological processes. While there are limitations to its use, there are also many future directions for the use of Boc-4-piperidone in scientific research.
合成法
Boc-4-piperidone is synthesized by reacting 4-piperidone with tert-butyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound, Boc-4-piperidone.
科学的研究の応用
Boc-4-piperidone is commonly used in scientific research as an inhibitor of certain enzymes. It is particularly effective in inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Boc-4-piperidone has also been shown to inhibit the activity of other enzymes such as monoacylglycerol lipase (MAGL) and carboxylesterase 1 (CES1).
特性
IUPAC Name |
N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-5-16(24)22-10-6-14(7-11-22)17(25)20-15-8-12-23(13-9-15)18(26)21-19(2,3)4/h5,14-15H,1,6-13H2,2-4H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRXSLQDJKMRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2850298.png)

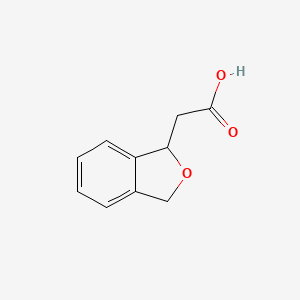
![3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2850301.png)

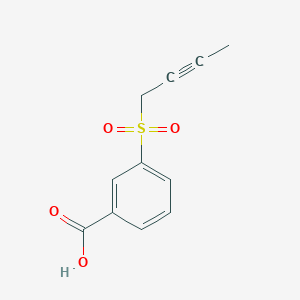
![3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2850305.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2850308.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2850310.png)
